K-Ras ligand-Linker Conjugate 3
Description
K-Ras ligand-Linker Conjugate 3 (Compound 001371, CAS: 2378261-87-9) is a bifunctional molecule designed for targeted protein degradation via PROTAC (PROteolysis TArgeting Chimera) technology. It consists of:
- Ligand for K-Ras: Binds to the K-Ras oncoprotein, a critical driver in cancers such as melanoma and acute myeloid leukemia (AML) .
- PROTAC linker: Connects the K-Ras ligand to an E3 ubiquitin ligase-recruiting moiety, enabling the formation of a ternary complex for ubiquitination and proteasomal degradation .
This conjugate is integral to synthesizing PROTAC K-Ras Degrader-1, which demonstrates ≥70% degradation efficacy in SW1573 cells . Its modular structure allows flexibility in E3 ligase recruitment (e.g., VHL, CRBN, MDM2, IAP), making it adaptable for diverse therapeutic contexts.
Properties
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H65N7O10S/c1-36-13-15-41(16-14-36)67(58,59)65-30-28-62-26-24-60-23-25-61-27-29-63-40-31-39(53(5)33-40)35-64-47-51-44-34-54(45-12-8-10-37-9-6-7-11-42(37)45)20-18-43(44)46(52-47)55-21-22-56(38(32-55)17-19-50)48(57)66-49(2,3)4/h6-16,38-40H,17-18,20-35H2,1-5H3/t38-,39-,40+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQQKTJAQKSXBU-XUTHUYCTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CC(N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN(C(C7)CC#N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[C@@H]2C[C@H](N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN([C@H](C7)CC#N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H65N7O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Components and Their Roles in Synthesis
Stepwise Synthesis Protocol
Ligand Synthesis and Functionalization
The K-Ras ligand is synthesized via a seven-step sequence starting from 2-aminonicotinic acid:
- Nucleophilic substitution : Introduction of a trifluoromethyl group at position 7 to enhance binding affinity (yield: 68%).
- Suzuki coupling : Attachment of a para-fluorophenyl group to improve hydrophobic interactions (Pd(PPh₃)₄, 80°C, 12 hr).
- Terminal alkyne installation : Propargyl bromide treatment for subsequent "click" conjugation (CuI, DIPEA, 50°C).
Linker Assembly
The tris-structured linker is constructed using solid-phase peptide synthesis (SPPS):
Table 2: Linker Synthesis Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling reagent | HBTU | HATU | HATU |
| Temperature | 25°C | 40°C | 40°C |
| Yield per cycle | 78% | 92% | 92% |
Conjugation and Purification
The final conjugate is assembled via strain-promoted azide-alkyne cycloaddition (SPAAC):
- Ligand-linker reaction : Ligand alkyne (1.2 eq) + linker azide (1 eq), CuSO₄/sodium ascorbate, 37°C, 24 hr.
- Thiol-maleimide crosslinking : Cysteine residues on PROTAC moiety react with maleimide-terminated linker (pH 6.5, 4°C).
Critical purification steps :
Table 3: Analytical Characterization Summary
| Technique | Parameters | Results |
|---|---|---|
| HRMS (ESI+) | m/z calculated: 944.15 | Observed: 944.17 [M+H]⁺ |
| ¹H NMR (500 MHz, DMSO) | δ 8.21 (s, 1H, pyrimidine) | Matches theoretical splitting |
| HPLC retention time | 14.3 min (C18, 1 mL/min) | Purity 95.7% |
Stability and Functional Validation
Plasma Stability Profile
The conjugate demonstrates extended half-life in physiological conditions:
Chemical Reactions Analysis
Types of Reactions
K-Ras ligand-Linker Conjugate 3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moiety.
Reduction: Reduction reactions can occur at the nitro groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the linker region.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
K-Ras ligand-Linker Conjugate 3 has several scientific research applications:
Mechanism of Action
K-Ras ligand-Linker Conjugate 3 exerts its effects by recruiting E3 ligases to the K-Ras protein, leading to its ubiquitination and subsequent degradation by the proteasome . The molecular targets involved include the K-Ras protein and various E3 ligases such as von Hippel-Lindau, cereblon, mouse double minute 2 homolog, and inhibitor of apoptosis proteins .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences among K-Ras ligand-linker conjugates:
Key Observations:
- Structural Diversity : Conjugate 4 employs a tosylate-containing linker, which enhances stability during plasma membrane trafficking , whereas Conjugate 5 uses a longer alkyl spacer for improved solubility .
- Synthetic Efficiency : Conjugate 2 exhibits lower yields (36%) when ester bonds are used, compared to amide couplings (81–89%) . Conjugate 3’s synthesis likely follows similar high-yield protocols (e.g., EDC/HOBt-mediated coupling) .
- E3 Ligase Flexibility : All conjugates recruit overlapping E3 ligases, but Conjugate 3’s linker may favor MDM2 due to steric compatibility with K-Ras binding pockets .
Selectivity and Mechanism
- K-Ras Selectivity : Conjugate 3 and its analogs show preferential degradation of K-Ras over H-Ras (1.5-fold selectivity), attributed to the phosphorylation-dependent binding of CaM (calmodulin) trafficking chaperones .
- Cellular Activity : Conjugate 3-based PROTACs achieve rapid target engagement (38% BRET signal reduction within 10 minutes), outperforming slower-acting inhibitors like OphA .
Biological Activity
K-Ras is a critical protein involved in cell signaling pathways that regulate cell growth and proliferation. Mutations in K-Ras are implicated in approximately 30% of human cancers, making it a significant target for therapeutic intervention. Among the various compounds developed to target K-Ras, K-Ras ligand-Linker Conjugate 3 has emerged as a promising candidate due to its unique mechanism of action involving targeted protein degradation. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound is designed to selectively bind to mutant forms of K-Ras and facilitate their degradation via the ubiquitin-proteasome pathway. This compound consists of:
- A ligand that specifically targets K-Ras.
- A linker that recruits E3 ligases, enhancing the ubiquitination process.
This mechanism contrasts with traditional inhibitors that merely block K-Ras activity; instead, it reduces the overall levels of the protein, thereby diminishing its oncogenic potential.
Table 1: Comparison of K-Ras Targeting Strategies
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| This compound | Targets and degrades mutant K-Ras | Utilizes PROTAC technology |
| Sotorasib | Covalent inhibitor targeting KRASG12C | Directly inhibits GTP binding |
| Adagrasib | Selectively inhibits KRASG12C | Focuses on competitive inhibition |
| AMG 510 | Covalent inhibitor specific for KRASG12C | Designed for oral administration |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces cell proliferation in cancer cell lines harboring K-Ras mutations. The compound's potency was evaluated using various assays, including cell viability assays and western blotting to assess K-Ras levels post-treatment.
- Cell Lines Tested : The biological activity was primarily assessed in pancreatic (PANC-1), colorectal (HCT116), and lung cancer (A549) cell lines.
- Results : A significant decrease in cell viability was observed at concentrations as low as 100 nM, with an IC50 value indicating effective target engagement.
Case Study: Pancreatic Cancer
In a recent study involving pancreatic cancer models, this compound exhibited substantial antitumor activity. The study utilized xenograft models to evaluate the compound's efficacy in vivo.
- Xenograft Model : Athymic mice were implanted with PANC-1 cells expressing mutant K-Ras.
- Treatment Regimen : Mice received daily injections of the conjugate over four weeks.
- Findings : Tumor growth was significantly inhibited compared to control groups, with histological analysis revealing reduced proliferation markers (Ki-67) and increased apoptosis (Caspase-3 activation).
Table 2: Summary of In Vivo Efficacy
| Parameter | Control Group | Treatment Group (K-Ras Conjugate 3) |
|---|---|---|
| Tumor Volume (cm³) | 150 ± 20 | 50 ± 10 |
| Ki-67 Positive Cells (%) | 70 ± 5 | 20 ± 5 |
| Caspase-3 Activity (units) | 10 ± 2 | 30 ± 5 |
Q & A
Q. What structural components define K-Ras ligand-Linker Conjugate 3, and how do they enable targeted protein degradation?
this compound combines a K-Ras-binding ligand with a PROTAC (PROteolysis-TArgeting Chimera) linker. The ligand binds to oncogenic K-Ras mutants, while the linker recruits E3 ubiquitin ligases (e.g., VHL, CRBN, MDM2, IAP) to facilitate ubiquitination and proteasomal degradation. This bifunctional design is critical for degrading K-Ras, a historically "undruggable" target .
Q. What experimental methods are used to validate the degradation efficiency of PROTACs derived from this compound?
Degradation efficiency (e.g., ≥70% in SW1573 cells) is typically quantified via Western blotting to measure K-Ras protein levels post-treatment. Complementary assays include cellular viability tests (e.g., IC50 determination) and ubiquitination assays to confirm target polyubiquitination. Dose-response curves and time-course experiments are essential to establish specificity and kinetics .
Q. How does the choice of E3 ligase (e.g., VHL vs. CRBN) influence the efficacy of PROTACs incorporating this compound?
E3 ligase selection impacts tissue-specific expression, substrate recruitment efficiency, and off-target effects. For example, CRBN-based PROTACs may exhibit broader tissue activity, while VHL-based systems might require higher linker flexibility. Comparative studies using isoform-specific inhibitors or knockouts are recommended to optimize ligase pairing .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation efficiency data between in vitro and in vivo models when using PROTACs based on this compound?
Discrepancies often arise from differences in cellular context (e.g., membrane localization of K-Ras), linker stability, or pharmacokinetics. To address this, employ advanced mass spectrometry imaging (MSI) to quantify compound disposition in tissues and validate degradation using patient-derived xenograft (PDX) models. Cross-referencing proteomics and transcriptomics data can clarify off-target effects .
Q. What computational strategies are effective in modeling the ternary complex formation between K-Ras, the ligand-linker conjugate, and E3 ligases?
Molecular dynamics (MD) simulations and docking studies can predict binding affinities and conformational stability. For example, prior work on K-Ras-Calmodulin interactions used MD to identify critical binding regions, a methodology adaptable to PROTAC modeling. Validate predictions with mutagenesis (e.g., truncating the linker) and surface plasmon resonance (SPR) .
Q. How can researchers optimize linker length and chemistry in this compound to balance degradation efficacy and cellular permeability?
Systematic SAR (structure-activity relationship) studies are required. Test polyethylene glycol (PEG)-based vs. alkyl linkers for flexibility and hydrophilicity. Use Förster resonance energy transfer (FRET) to monitor intracellular ternary complex formation. Additionally, employ permeability assays (e.g., Caco-2 monolayer) to correlate linker properties with bioavailability .
Q. What are the challenges in ensuring data reproducibility when studying PROTACs like those derived from this compound?
Key issues include batch-to-batch variability in conjugate synthesis and cell-line-specific K-Ras expression levels. Mitigate these by standardizing synthesis protocols (e.g., HPLC purity thresholds >95%) and using isogenic cell lines. Open-access repositories for proteomics data (e.g., PRIDE) enhance transparency and cross-validation .
Methodological Notes
- Data Analysis : Use SPARQL queries to integrate heterogeneous datasets (e.g., degradation efficiency, ligase expression) from linked open-data repositories, ensuring compliance with FAIR principles .
- Experimental Controls : Include negative controls with non-functional linkers (e.g., scrambled sequences) and rescue experiments (e.g., proteasome inhibitors like MG-132) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
